N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
CAS No.: 91147-43-2
Cat. No.: VC21339908
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 91147-43-2 |
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Molecular Formula | C11H11N5 |
Molecular Weight | 213.24 g/mol |
IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
Standard InChI | InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16) |
Standard InChI Key | PVKUNRLEOHFACD-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 |
Canonical SMILES | C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 |
Fundamental Chemical Properties
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a heterocyclic compound characterized by a quinoxaline core structure coupled with an imidazoline moiety. The compound possesses several key chemical attributes that define its behavior and potential applications in research contexts.
Basic Structural Information
The compound features a quinoxaline ring system with an amine linkage to a dihydroimidazole group. This structural arrangement contributes to its biological activity profile, particularly its ability to interact with adrenergic receptors. The compound's properties are summarized in the following table:
Property | Value |
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Molecular Formula | C11H11N5 |
Molecular Weight | 213.24 g/mol |
CAS Number | 91147-43-2 |
IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
InChI Key | PVKUNRLEOHFACD-UHFFFAOYSA-N |
Canonical SMILES | C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 |
The compound's structure incorporates five nitrogen atoms, which contribute to its ability to form hydrogen bonds and interact with biological targets.
Physical Characteristics
While comprehensive physical data on this specific compound is limited, structure-activity relationship studies of related quinoxaline derivatives suggest that N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine likely exists as a solid at room temperature. The presence of multiple nitrogen atoms in its structure indicates potential for hydrogen bonding, which would influence its solubility profile and crystalline properties.
Synthetic Methodologies
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can be achieved through various synthetic routes, with several established methodologies providing viable approaches to obtaining this compound.
Common Synthetic Routes
Several synthetic pathways can be employed to produce N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, including:
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Debus-Radiszewski synthesis: This approach involves the condensation of glyoxal with ammonia and an appropriate aldehyde to form the imidazole ring structure.
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Wallach synthesis: This method utilizes the reaction of aniline derivatives with glyoxal, which is particularly useful for constructing the quinoxaline core structure.
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Dehydrogenation of imidazolines: This technique involves the oxidation of imidazolines to form imidazoles, which can be integrated into the synthetic pathway.
Optimization Considerations
For laboratory and industrial applications, optimization of these synthetic routes is essential to maximize yield and purity. Factors including reaction temperature, solvent selection, catalyst systems, and purification procedures must be carefully controlled to ensure high-quality product formation.
Pharmacological Profile and Mechanism of Action
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exhibits significant pharmacological activity, primarily through its interaction with specific receptor systems.
Receptor Interactions
The compound functions primarily as an α2-adrenoceptor agonist, similar to its structural analogue brimonidine. α2-Adrenoceptors belong to the G protein-coupled receptor family and play crucial roles in regulating neurotransmitter release throughout the nervous system.
By binding to these receptors, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can modulate various physiological processes, including:
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Regulation of norepinephrine release
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Modulation of sympathetic nervous system activity
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Influence on vascular tone
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Potential neuroprotective effects
Signaling Pathways
Upon binding to α2-adrenoceptors, the compound initiates a cascade of intracellular signaling events. These typically involve inhibition of adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) production, ultimately affecting downstream cellular processes. This mechanism underlies many of the compound's potential therapeutic effects.
Anticancer Properties
Recent research has revealed promising anticancer activities for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine and structurally related quinoxaline derivatives.
Cell Line Studies
Experimental investigations have demonstrated that N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exhibits antiproliferative activity against several cancer cell lines. Particularly notable results have been observed in melanoma models, as detailed in the following data table:
Compound | Cell Line | Effect | Activity Level |
---|---|---|---|
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | MALME-M (melanoma) | 55.75% growth inhibition | Moderate inhibition |
Other quinoxaline derivatives | MCF-7 (breast cancer) | IC50 = 22.11 ± 13.3 μM | High activity compared to controls |
Quinoxaline analogs | HCT116 (colon carcinoma) | IC50 = 4.4 μM | Significant cytotoxicity |
These findings suggest that structural modifications of the basic quinoxaline framework can significantly enhance biological activity against various cancer cell types.
Structure-Activity Relationships
The anticancer properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine appear to be influenced by several structural features:
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The presence of the imidazoline group, which may facilitate interaction with specific cellular targets
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The quinoxaline core structure, which provides a scaffold for potential intercalation with DNA
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The amine linkage, which can participate in hydrogen bonding with biomolecular targets
Further exploration of these structure-activity relationships may lead to the development of more potent anticancer agents based on this chemical template.
Comparative Analysis with Structural Analogues
Examining the properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine in relation to structurally similar compounds provides valuable insights into its unique characteristics and potential applications.
Structural Relatives
Several compounds share structural similarities with N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine:
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Brimonidine: An established α2-adrenoceptor agonist used clinically as an antiglaucoma agent
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5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: A chlorinated derivative with molecular formula C11H10ClN5 and molecular weight of 247.68 g/mol. This compound has distinct physicochemical properties, including decomposition above 205°C and limited solubility in common solvents
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5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: A brominated analogue with potentially different receptor binding characteristics
Distinguishing Features
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is distinguished from its analogues by several key features:
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The absence of halogen substituents, which may affect lipophilicity and binding profiles
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A specific electronic distribution that influences receptor interactions
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Unique physicochemical properties that determine solubility, stability, and bioavailability
These distinguishing characteristics make N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine a valuable compound for research across multiple disciplines.
Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has diverse research applications spanning several scientific disciplines.
Chemical Research
In the field of chemistry, this compound serves several important functions:
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As a building block for the synthesis of more complex molecular structures
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As a model compound for studying heterocyclic chemistry
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As a reference compound for developing new synthetic methodologies
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In structural studies examining quinoxaline-imidazoline hybrid systems
Biological Research
In biological investigations, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine offers numerous applications:
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As a tool for studying α2-adrenoceptor pathways and their physiological roles
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In cancer research, particularly for understanding mechanisms of cell growth inhibition
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In neuroscience research examining neuroprotective mechanisms
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As a probe for investigating G protein-coupled receptor signaling systems
Medicinal Chemistry
The compound's medicinal chemistry applications are particularly promising:
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As a lead compound for developing new antiglaucoma agents
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As a template for designing novel anticancer therapeutics
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In the exploration of new approaches to neurodegenerative disease treatment
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For optimization studies aimed at enhancing potency and selectivity for specific targets
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